2-Bromo-4,6-diphenylpyridine
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Overview
Description
2-Bromo-4,6-diphenylpyridine is an organic compound with the molecular formula C₁₇H₁₂BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 6 are substituted by a bromine atom and two phenyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4,6-diphenylpyridine can be synthesized through a bromination reaction of 2,6-diphenylpyridine. The process involves the reaction of 2,6-diphenylpyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of brominating agents and by-products to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-diphenylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts, boronic acids, and bases such as potassium carbonate or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine ring with aryl or alkyl groups from the boronic acid.
Scientific Research Applications
2-Bromo-4,6-diphenylpyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Materials Science: It is employed in the design and synthesis of novel materials with specific electronic and optical properties.
Fluorescent Sensors: Derivatives of this compound are used as fluorescent sensors for monitoring photopolymerization processes and detecting superacids.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-diphenylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Bromo-4,6-diphenylpyridine can be compared with other similar compounds such as:
2-(2’-Pyridyl)-4,6-diphenylphosphinine: This compound has a phosphorus atom instead of nitrogen in the pyridine ring, leading to different electronic properties and reactivity.
2,6-Diphenylpyridine: The parent compound without the bromine substitution, which has different reactivity and applications.
The uniqueness of this compound lies in its bromine substitution, which allows for specific reactions and applications that are not possible with its unsubstituted or differently substituted analogs.
Biological Activity
2-Bromo-4,6-diphenylpyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C18H14BrN. The compound features a bromine atom at the 2-position of the pyridine ring and two phenyl groups at the 4 and 6 positions. This specific substitution pattern contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For example, it has demonstrated effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
- Mycobacterial strains : Notably Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity Overview
Bacterial Strain | Activity Level | Reference |
---|---|---|
Staphylococcus aureus | Moderate | |
Escherichia coli | Moderate | |
Mycobacterium tuberculosis | Significant |
The minimum inhibitory concentration (MIC) values for these strains indicate that this compound may serve as a potential lead compound for developing new antibiotics.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
Case Study: Cell Line Testing
In vitro studies have been conducted on several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results indicated that the compound can induce cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation.
Table 2: Anticancer Activity Overview
Cell Line | IC50 (μM) | Mechanism of Action | Reference |
---|---|---|---|
HeLa | 15.0 | G2/M phase arrest | |
MCF-7 | 12.5 | Induction of apoptosis | |
A549 | 20.0 | Inhibition of DNA synthesis |
These findings suggest that this compound could be further explored as a potential anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of bromine and phenyl groups significantly influences its interaction with biological targets. SAR studies indicate that modifications in these substituents can enhance or reduce its biological efficacy.
Table 3: Comparison with Related Compounds
Compound Name | Structure Features | Antimicrobial Activity |
---|---|---|
This compound | Bromine at position 2; two phenyls | Moderate |
2-Chloro-4,6-diphenylpyridine | Chlorine instead of bromine | Lower activity |
4,6-Diphenylpyridine | No halogen; only phenyl substituents | Minimal |
This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.
Properties
Molecular Formula |
C17H12BrN |
---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-bromo-4,6-diphenylpyridine |
InChI |
InChI=1S/C17H12BrN/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-12H |
InChI Key |
INJYATWDDJSOIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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